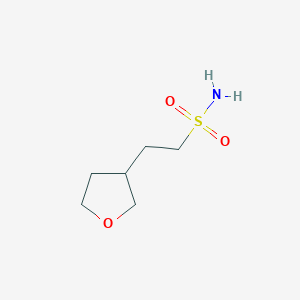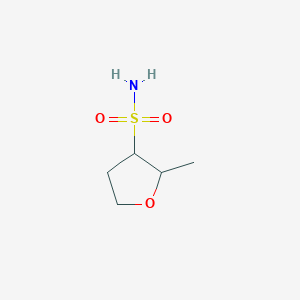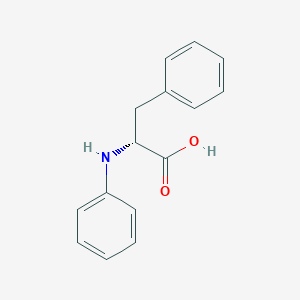
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2-methylpropan-1-one is an aromatic ketone with a molecular formula of C10H10BrClO2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, along with a methylpropanone side chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the bromination and chlorination of a suitable phenolic precursor. One common method involves the following steps:
Bromination: The phenolic precursor is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: The resulting compound is hydroxylated to introduce the hydroxyl group at the ortho position relative to the bromine atom.
Methylation: Finally, the compound is methylated using a methylating agent like methyl iodide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone side chain instead of methylpropanone.
1-(5-Bromo-3-chloro-2-hydroxyphenyl)propan-1-one: Similar structure but with a propanone side chain.
1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one: Similar structure but with a butanone side chain.
Uniqueness
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2-methylpropan-1-one is unique due to its specific combination of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, along with a methylpropanone side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10BrClO2 |
|---|---|
Peso molecular |
277.54 g/mol |
Nombre IUPAC |
1-(5-bromo-3-chloro-2-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10BrClO2/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,14H,1-2H3 |
Clave InChI |
RSMHCHVGONBNBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=C(C(=CC(=C1)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


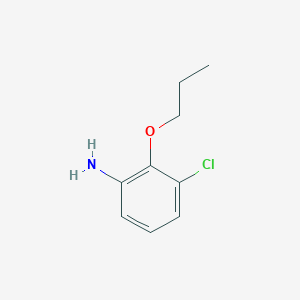
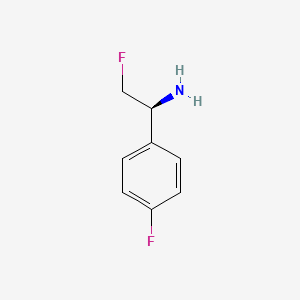

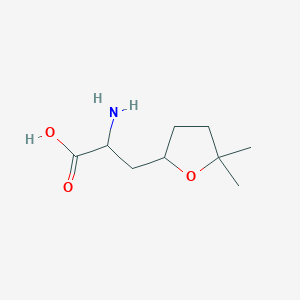
![3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid](/img/structure/B13306256.png)

![[3-(Dimethylamino)propyl][(3-methylphenyl)methyl]amine](/img/structure/B13306264.png)
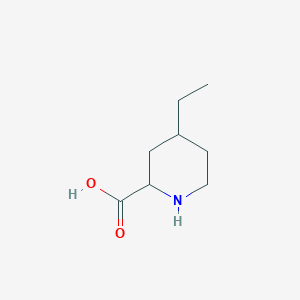
![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine](/img/structure/B13306267.png)
